molecular formula C14H14N2O2 B6368080 2-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% CAS No. 1261939-67-6

2-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%

Cat. No. B6368080
M. Wt: 242.27 g/mol
InChI Key: RAYUKYRJXGKJMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% (2-EACPH) is an organic compound with a wide range of potential applications in scientific research. This compound is a derivative of pyridine, and it is a white solid that is soluble in water and organic solvents. 2-EACPH can be synthesized from pyridine and ethylamine in a two-step reaction. It has a wide range of biochemical and physiological effects, and its use in laboratory experiments has a number of advantages and limitations.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine involves the reaction of 3-hydroxypyridine with N-ethyl-N-(3-nitrophenyl)carbamate, followed by reduction of the nitro group and subsequent removal of the protecting group.

Starting Materials
3-hydroxypyridine, N-ethyl-N-(3-nitrophenyl)carbamate, Sodium borohydride, Acetic acid, Methanol, Hydrochloric acid, Sodium hydroxide

Reaction
Step 1: 3-hydroxypyridine is reacted with N-ethyl-N-(3-nitrophenyl)carbamate in the presence of acetic acid and methanol to form 2-[3-(N-Ethoxycarbonyl)phenyl]-3-hydroxypyridine., Step 2: The nitro group is reduced using sodium borohydride in methanol to form 2-[3-(N-Ethoxycarbonyl)phenyl]-3-aminopyridine., Step 3: The protecting group is removed by treatment with hydrochloric acid to form 2-[3-(N-Ethylaminocarbonyl)phenyl]-3-aminopyridine., Step 4: The resulting compound is treated with sodium hydroxide to form the final product, 2-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine.

Scientific Research Applications

2-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% has a wide range of potential applications in scientific research. It has been used in studies of the structure and function of proteins, as well as in studies of the mechanisms of drug action. It has also been used in studies of the molecular basis of disease, and in drug discovery and development. In addition, 2-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% has been used in studies of the structure and function of DNA, and in studies of the mechanisms of gene expression.

Mechanism Of Action

2-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% acts as an agonist of the G-protein coupled receptor (GPCR) family. It binds to the GPCR and activates it, which leads to the activation of the downstream signaling cascade. This cascade involves the activation of various proteins and enzymes, which leads to the production of second messengers such as cyclic AMP (cAMP). The cAMP then binds to and activates other proteins and enzymes, which ultimately leads to the physiological effects of 2-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%.

Biochemical And Physiological Effects

2-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% has a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, such as phosphodiesterases and adenylate cyclases. It has also been shown to modulate the expression of various genes, such as those involved in the regulation of cell growth and differentiation. In addition, 2-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% has been shown to modulate the activity of various proteins, such as those involved in the regulation of cell adhesion, migration, and proliferation. Finally, 2-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% has been shown to modulate the activity of various ion channels, such as those involved in the regulation of neuronal excitability.

Advantages And Limitations For Lab Experiments

The use of 2-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is readily available. Furthermore, it is a relatively stable compound, and it is soluble in both water and organic solvents. In addition, it is a relatively potent agonist of the GPCR family, and it has a wide range of biochemical and physiological effects.
However, there are also some limitations to the use of 2-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% in laboratory experiments. It is not as potent as some other GPCR agonists, and it is not as specific as some other compounds. Furthermore, it is not as well-studied as some other compounds, and it may not be as effective in some applications.

Future Directions

There are a number of potential future directions for the use of 2-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% in scientific research. One possible direction is to further study the mechanism of action of 2-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%, and to develop more specific and potent agonists of the GPCR family. Another possible direction is to use 2-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% in studies of the structure and function of proteins and DNA, and to develop novel drugs based on its effects on these molecules. Finally, another possible direction is to use 2-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% in studies of the mechanisms of gene expression and cell differentiation, and to develop novel therapeutics based on its effects on these processes.

properties

IUPAC Name

N-ethyl-3-(3-hydroxypyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-15-14(18)11-6-3-5-10(9-11)13-12(17)7-4-8-16-13/h3-9,17H,2H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYUKYRJXGKJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683062
Record name N-Ethyl-3-(3-hydroxypyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine

CAS RN

1261939-67-6
Record name N-Ethyl-3-(3-hydroxypyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.